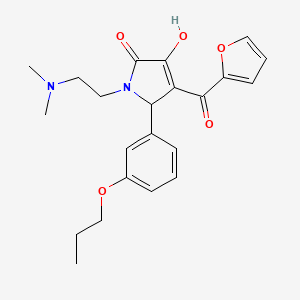
1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one , also known by its IUPAC name, exhibits notable biological activities that have garnered attention in pharmaceutical research. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C22H24N2O5 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | Not specified in sources |
| Purity | Typically ≥ 95% |
Structural Characteristics
The compound features a unique pyrrole structure with substituents that enhance its pharmacological properties. The presence of a dimethylamino group is significant for its interaction with biological targets.
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. Inhibition of COX-2 is associated with reduced production of pro-inflammatory prostaglandins, making it a potential candidate for treating inflammatory diseases .
- Antioxidant Properties : The furan and phenolic groups within the structure are known to exhibit antioxidant activity, which can mitigate oxidative stress in cells. This property is essential for protecting cellular integrity and function .
- Neuroprotective Effects : The dimethylaminoethyl group suggests potential interactions with neurotransmitter receptors, indicating possible neuroprotective effects. Compounds with similar structures have been studied for their ability to cross the blood-brain barrier and exert neuroprotective actions .
Pharmacological Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this specific compound:
- In vitro Studies : Research has shown that derivatives of pyrrole compounds exhibit significant inhibition of COX enzymes with IC50 values ranging from 0.05 µM to 0.12 µM for selective COX-2 inhibition . This suggests that our compound may offer similar or enhanced inhibitory effects.
- Case Study Example : A study involving a related pyrrole derivative demonstrated effective anti-inflammatory response in animal models, leading to reduced edema and pain markers when administered . This supports the hypothesis that our compound could be beneficial in treating conditions like arthritis.
Safety and Toxicology
While exploring the therapeutic potential, it is crucial to assess safety profiles. Preliminary toxicity studies indicate that compounds with similar structures exhibit low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish safety parameters for clinical use .
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-propoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-4-12-28-16-8-5-7-15(14-16)19-18(20(25)17-9-6-13-29-17)21(26)22(27)24(19)11-10-23(2)3/h5-9,13-14,19,26H,4,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEPEVPXVZUAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














